7,3'-Di-O-methylorobol
7,3'-Di-O-methylorobol
7, 3'-Dimethylorobol belongs to the class of organic compounds known as 7-o-methylisoflavones. These are isoflavones with methoxy groups attached to the C7 atom of the isoflavone backbone. Thus, 7, 3'-dimethylorobol is considered to be a flavonoid lipid molecule. 7, 3'-Dimethylorobol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 7, 3'-dimethylorobol is primarily located in the membrane (predicted from logP). Outside of the human body, 7, 3'-dimethylorobol can be found in green vegetables. This makes 7, 3'-dimethylorobol a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
104668-88-4
VCID:
VC21347794
InChI:
InChI=1S/C17H14O6/c1-21-10-6-13(19)16-15(7-10)23-8-11(17(16)20)9-3-4-12(18)14(5-9)22-2/h3-8,18-19H,1-2H3
SMILES:
COC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC(=C(C=C3)O)OC)O
Molecular Formula:
C17H14O6
Molecular Weight:
314.29 g/mol
7,3'-Di-O-methylorobol
CAS No.: 104668-88-4
Cat. No.: VC21347794
Molecular Formula: C17H14O6
Molecular Weight: 314.29 g/mol
* For research use only. Not for human or veterinary use.

Description | 7, 3'-Dimethylorobol belongs to the class of organic compounds known as 7-o-methylisoflavones. These are isoflavones with methoxy groups attached to the C7 atom of the isoflavone backbone. Thus, 7, 3'-dimethylorobol is considered to be a flavonoid lipid molecule. 7, 3'-Dimethylorobol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 7, 3'-dimethylorobol is primarily located in the membrane (predicted from logP). Outside of the human body, 7, 3'-dimethylorobol can be found in green vegetables. This makes 7, 3'-dimethylorobol a potential biomarker for the consumption of this food product. |
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CAS No. | 104668-88-4 |
Molecular Formula | C17H14O6 |
Molecular Weight | 314.29 g/mol |
IUPAC Name | 5-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-7-methoxychromen-4-one |
Standard InChI | InChI=1S/C17H14O6/c1-21-10-6-13(19)16-15(7-10)23-8-11(17(16)20)9-3-4-12(18)14(5-9)22-2/h3-8,18-19H,1-2H3 |
Standard InChI Key | NMQZMHHAWZDJOJ-UHFFFAOYSA-N |
SMILES | COC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC(=C(C=C3)O)OC)O |
Canonical SMILES | COC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC(=C(C=C3)O)OC)O |
Melting Point | 179°C |
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